- Design, Synthesis and X-ray Structure of Protein-Ligand Complexes: Important Insight into Selectivity of Memapsin 2 (β-Secretase) Inhibitors, Journal of the American Chemical Society, 2006, 128(16), 5310-5311
Cas no 92901-94-5 ((2,5-dimethyl-1,3-oxazol-4-yl)methanol)
(2,5-dimethyl-1,3-oxazol-4-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (2,5-Dimethyloxazol-4-yl)methanol
- 4-Oxazolemethanol,2,5-dimethyl-
- (2,5-Dimethyl-1,3-oxazol-4-yl)methanol
- 2,5-Dimethyl-4-oxazolemethanol (ACI)
- (2,5-Dimethyl-4-oxazolyl)methanol
- (Dimethyl-1,3-oxazol-4-yl)methanol
- MFCD07772804
- s11075
- J-500595
- (2,5-dimethyl-1,3-oxazol-4-yl)methanol, AldrichCPR
- AB86577
- CS-0153446
- DTXSID10428150
- EN300-253810
- 2,5-dimethyl-4-oxazolemethanol
- 2,5-Dimethyl-4-(hydroxymethyl)-1,3-oxazole
- (2,5-dimethyl-4-oxazolyl]methanol
- YURZVIJMKNBRIC-UHFFFAOYSA-N
- CHEBI:194710
- PS-5812
- AKOS006343733
- SCHEMBL4359441
- 92901-94-5
- (2,5-dimethyl-1,3-oxazol-4-yl)methanol
-
- MDL: MFCD07772804
- Inchi: 1S/C6H9NO2/c1-4-6(3-8)7-5(2)9-4/h8H,3H2,1-2H3
- InChI Key: YURZVIJMKNBRIC-UHFFFAOYSA-N
- SMILES: OCC1=C(C)OC(C)=N1
Computed Properties
- Exact Mass: 127.06300
- Monoisotopic Mass: 127.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 97.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 46.3Ų
Experimental Properties
- Melting Point: 73 °C
- PSA: 46.26000
- LogP: 0.78370
(2,5-dimethyl-1,3-oxazol-4-yl)methanol Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(2,5-dimethyl-1,3-oxazol-4-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Frontier Specialty Chemicals | D12870-1 g |
(2,5-Dimethyloxazol-4-yl)methanol |
92901-94-5 | 1g |
$ 63.00 | 2022-11-04 | ||
| Frontier Specialty Chemicals | CAPOD12870-1 g |
(2,5-Dimethyloxazol-4-yl)methanol |
92901-94-5 | 1g |
$ 63.00 | 2022-11-04 | ||
| Chemenu | CM190986-5g |
(2,5-Dimethyloxazol-4-yl)methanol |
92901-94-5 | 95% | 5g |
$640 | 2021-08-05 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD218778-100mg |
(2,5-Dimethyloxazol-4-yl)methanol |
92901-94-5 | 95% | 100mg |
¥248.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD218778-250mg |
(2,5-Dimethyloxazol-4-yl)methanol |
92901-94-5 | 95% | 250mg |
¥331.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD218778-1g |
(2,5-Dimethyloxazol-4-yl)methanol |
92901-94-5 | 95% | 1g |
¥999.0 | 2024-04-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X52295-250mg |
(2,5-Dimethyloxazol-4-yl)methanol |
92901-94-5 | 95% | 250mg |
¥318.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X52295-1g |
(2,5-Dimethyloxazol-4-yl)methanol |
92901-94-5 | 95% | 1g |
¥959.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X52295-100mg |
(2,5-Dimethyloxazol-4-yl)methanol |
92901-94-5 | 95% | 100mg |
¥238.0 | 2023-09-05 | |
| TRC | D265810-100mg |
(2,5-Dimethyl-1,3-oxazol-4-yl)methanol |
92901-94-5 | 100mg |
$ 235.00 | 2022-06-05 |
(2,5-dimethyl-1,3-oxazol-4-yl)methanol Production Method
Production Method 1
1.2 Reagents: Lithium aluminum hydride
Production Method 2
1.2 Reagents: Lithium aluminum hydride
- β-Secretase inhibitors and methods of use thereof including methods of treating of Alzheimer's disease, United States, , ,
Production Method 3
- Preparation of pseudopeptides which inhibit β-secretase activity, World Intellectual Property Organization, , ,
Production Method 4
- Selective Lithiation of 2-Methyloxazoles. Applications to Pivotal Bond Constructions in the Phorboxazole Nucleus, Organic Letters, 1999, 1(1), 87-90
Production Method 5
- Oxygenated analogs of 4-[(1H-imidazol-4-yl)methyl]-2,5-dimethyloxazole, Journal of Organic Chemistry, 1984, 49(25), 5003-6
(2,5-dimethyl-1,3-oxazol-4-yl)methanol Raw materials
(2,5-dimethyl-1,3-oxazol-4-yl)methanol Preparation Products
(2,5-dimethyl-1,3-oxazol-4-yl)methanol Suppliers
(2,5-dimethyl-1,3-oxazol-4-yl)methanol Related Literature
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
Additional information on (2,5-dimethyl-1,3-oxazol-4-yl)methanol
Exploring the Versatile Applications of (2,5-dimethyl-1,3-oxazol-4-yl)methanol (CAS No. 92901-94-5)
In the realm of organic chemistry, (2,5-dimethyl-1,3-oxazol-4-yl)methanol (CAS No. 92901-94-5) stands out as a compound of significant interest due to its unique structural properties and wide-ranging applications. This compound, often referred to as oxazole methanol derivative, is a key intermediate in pharmaceutical synthesis and material science. Its molecular structure, featuring a dimethyl oxazole ring with a hydroxymethyl substituent, makes it a versatile building block for various chemical transformations.
The synthesis of (2,5-dimethyl-1,3-oxazol-4-yl)methanol typically involves the condensation of appropriate precursors under controlled conditions. Researchers have optimized methods to achieve high yields and purity, which are critical for its application in sensitive processes. The compound's stability under standard conditions and its solubility in common organic solvents further enhance its utility in laboratory and industrial settings.
One of the most prominent applications of (2,5-dimethyl-1,3-oxazol-4-yl)methanol is in the pharmaceutical industry. It serves as a precursor for the synthesis of various bioactive molecules, including potential antimicrobial agents and anti-inflammatory compounds. Recent studies have explored its role in developing new heterocyclic drugs, which are gaining attention for their efficacy against resistant strains of bacteria and viruses. This aligns with the current global focus on combating antibiotic resistance, a hot topic in medical research.
Beyond pharmaceuticals, (2,5-dimethyl-1,3-oxazol-4-yl)methanol finds use in material science. Its incorporation into polymers and coatings can impart desirable properties such as enhanced durability and chemical resistance. Researchers are investigating its potential in creating smart materials that respond to environmental stimuli, a field that has seen exponential growth due to the demand for advanced technological solutions.
The compound's role in agrochemical research is another area of interest. As the agricultural sector seeks safer and more effective pest control solutions, derivatives of (2,5-dimethyl-1,3-oxazol-4-yl)methanol are being evaluated for their potential as eco-friendly pesticides. This application resonates with the increasing consumer demand for sustainable and organic farming practices.
From an analytical perspective, (2,5-dimethyl-1,3-oxazol-4-yl)methanol is characterized using advanced techniques such as NMR spectroscopy and mass spectrometry. These methods ensure the compound's identity and purity, which are paramount for its intended uses. The availability of high-purity samples has facilitated its adoption in research laboratories worldwide.
The market for (2,5-dimethyl-1,3-oxazol-4-yl)methanol is expected to grow, driven by its expanding applications and the ongoing need for innovative chemical solutions. Suppliers and manufacturers are focusing on scalable production methods to meet the rising demand from pharmaceutical and material science sectors. This trend is reflected in the increasing number of patents and publications related to this compound.
Safety and handling of (2,5-dimethyl-1,3-oxazol-4-yl)methanol are well-documented, with standard laboratory precautions sufficient for its use. Proper storage conditions, typically in a cool and dry environment, ensure its long-term stability. Researchers and industrial users are advised to consult material safety data sheets (MSDS) for detailed guidelines.
In conclusion, (2,5-dimethyl-1,3-oxazol-4-yl)methanol (CAS No. 92901-94-5) is a compound of immense potential across multiple scientific disciplines. Its applications in pharmaceuticals, materials science, and agrochemicals highlight its versatility and importance. As research continues to uncover new uses for this oxazole derivative, its role in advancing science and technology is set to expand further.
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